Pazinaclone is classified under isoindolinones, a heterocyclic class of compounds that have shown significant biological activity. Its structure is related to other benzodiazepine-receptor agonists, which makes it a subject of interest in medicinal chemistry. The synthesis of pazinaclone and its analogues has been explored extensively, highlighting its relevance in drug development and pharmacology .
The synthesis of pazinaclone involves several sophisticated methods:
These methods demonstrate a trend towards more sustainable and efficient synthetic pathways, often incorporating chiral catalysts to enhance selectivity.
Pazinaclone features a complex molecular structure characterized by an isoindolinone core. The general formula can be represented as follows:
The structural representation highlights the presence of a bicyclic framework with nitrogen atoms contributing to its pharmacological properties. Detailed structural studies often employ techniques such as X-ray crystallography to confirm the stereochemistry of synthesized compounds .
Pazinaclone undergoes various chemical reactions that are critical for its synthesis and modification:
These reactions exemplify the versatility of pazinaclone in synthetic organic chemistry.
Pazinaclone exerts its effects primarily through modulation of the GABA receptor system:
This mechanism underpins its therapeutic potential while minimizing risks associated with dependence and withdrawal.
Pazinaclone exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior during synthesis and application in pharmaceutical formulations .
Pazinaclone is primarily investigated for its applications in:
The ongoing exploration into pazinaclone's derivatives aims to enhance its efficacy while reducing side effects associated with conventional anxiolytics .
Pazinaclone (DN-2327) is a synthetic sedative and anxiolytic compound belonging to the cyclopyrrolone class. It represents a significant evolution in targeting γ-aminobutyric acid type A (GABAA) receptors with enhanced subtype selectivity. This section details its chemical foundation, development history, and distinctive pharmacological profile.
Table 1: Key Identifiers of Pazinaclone
Property | Value |
---|---|
IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one |
CAS Number | 103255-66-9 |
PubChem CID | 59743 |
Molecular Formula | C25H23ClN4O4 |
Molar Mass | 478.93 g·mol−1 |
Chemical Class | Cyclopyrrolone |
Pazinaclone is classified as a cyclopyrrolone derivative, structurally distinct from benzodiazepines despite sharing a common molecular target (GABAA receptors). Its core structure integrates:
The molecule's three-dimensional conformation enables selective interaction with GABAA receptor subtypes. Key structural features include:
Developed in the late 1980s as DN-2327, pazinaclone emerged from efforts to create anxiolytics with reduced adverse effects versus benzodiazepines. Preclinical studies demonstrated:
Therapeutic indications focus on:
Mechanism of Action
Pazinaclone acts as a partial agonist at the benzodiazepine-binding site of GABAA receptors. Unlike classical benzodiazepines (e.g., diazepam), which non-selectively modulate α1-, α2-, α3-, and α5-containing subtypes, pazinaclone exhibits:
Table 2: Pharmacological Profile Comparison
Property | Pazinaclone | Benzodiazepines (e.g., Alprazolam) | Z-Drugs (e.g., Zopiclone) |
---|---|---|---|
Primary Target | GABAA (α2/α3) | GABAA (pan-α) | GABAA (α1) |
Intrinsic Activity | Partial agonist | Full agonist | Full agonist |
Anxiolytic Selectivity | High | Moderate | Low |
Amnestic Effects | Minimal | Significant | Moderate |
Sedation Threshold | Higher doses | Low doses | Low doses |
Functional Advantages
Among cyclopyrrolones (e.g., zopiclone, eszopiclone), pazinaclone is distinguished by:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1